Valganciclovir
Valganciclovir
Valganciclovir is the L-valinyl ester of ganciclovir, into which it is rapidly converted by intestinal and hepatic esterases. It is a synthetic analogue of 2'-deoxyguanosine. It has a role as a prodrug and an antiviral drug. It is a member of purines and a L-valyl ester. It is functionally related to a guanine and a ganciclovir.
Valganciclovir hydrochloride is an antiviral prescription medicine approved by the U.S. Food and Drug Administration (FDA) for the treatment of cytomegalovirus retinitis (CMV retinitis) in adults with AIDS. Valganciclovir hydrochloride is also FDA-approved for the prevention of CMV disease in recipients of organ transplants who are at risk for CMV diseases.
CMV diseases, including CMV retinitis, can be opportunistic infections(OIs) of HIV.
Valganciclovir hydrochloride (Valcyte, manufactured by Roche) is an antiviral medication used to treat cytomegalovirus infections. As the L-valyl ester of ganciclovir, it is actually a prodrug for ganciclovir. After oral administration, it is rapidly converted to ganciclovir by intestinal and hepatic esterases.
Valganciclovir is a Cytomegalovirus Nucleoside Analog DNA Polymerase Inhibitor. The mechanism of action of valganciclovir is as a DNA Polymerase Inhibitor.
Valganciclovir is a synthetic prodrug of ganciclovir, a nucleoside analogue of 2'-deoxyguanosine, with antiviral activity. After phosphorylation, valganciclovir is incorporated into DNA, resulting in inhibition of viral DNA polymerase, viral DNA synthesis, and viral replication. (NCI04)
A ganciclovir prodrug and antiviral agent that is used to treat CYTOMEGALOVIRUS RETINITIS in patients with AIDS, and for the prevention of CYTOMEGALOVIRUS INFECTIONS in organ transplant recipients who have received an organ from a CMV-positive donor.
See also: Valganciclovir Hydrochloride (has salt form).
Valganciclovir hydrochloride is an antiviral prescription medicine approved by the U.S. Food and Drug Administration (FDA) for the treatment of cytomegalovirus retinitis (CMV retinitis) in adults with AIDS. Valganciclovir hydrochloride is also FDA-approved for the prevention of CMV disease in recipients of organ transplants who are at risk for CMV diseases.
CMV diseases, including CMV retinitis, can be opportunistic infections(OIs) of HIV.
Valganciclovir hydrochloride (Valcyte, manufactured by Roche) is an antiviral medication used to treat cytomegalovirus infections. As the L-valyl ester of ganciclovir, it is actually a prodrug for ganciclovir. After oral administration, it is rapidly converted to ganciclovir by intestinal and hepatic esterases.
Valganciclovir is a Cytomegalovirus Nucleoside Analog DNA Polymerase Inhibitor. The mechanism of action of valganciclovir is as a DNA Polymerase Inhibitor.
Valganciclovir is a synthetic prodrug of ganciclovir, a nucleoside analogue of 2'-deoxyguanosine, with antiviral activity. After phosphorylation, valganciclovir is incorporated into DNA, resulting in inhibition of viral DNA polymerase, viral DNA synthesis, and viral replication. (NCI04)
A ganciclovir prodrug and antiviral agent that is used to treat CYTOMEGALOVIRUS RETINITIS in patients with AIDS, and for the prevention of CYTOMEGALOVIRUS INFECTIONS in organ transplant recipients who have received an organ from a CMV-positive donor.
See also: Valganciclovir Hydrochloride (has salt form).
Brand Name:
Vulcanchem
CAS No.:
175865-60-8
VCID:
VC0194282
InChI:
InChI=1S/C14H22N6O5/c1-7(2)9(15)13(23)24-4-8(3-21)25-6-20-5-17-10-11(20)18-14(16)19-12(10)22/h5,7-9,21H,3-4,6,15H2,1-2H3,(H3,16,18,19,22)
SMILES:
CC(C)C(C(=O)OCC(CO)OCN1C=NC2=C1N=C(NC2=O)N)N
Molecular Formula:
C14H22N6O5
Molecular Weight:
354.36 g/mol
Valganciclovir
CAS No.: 175865-60-8
Impurities
VCID: VC0194282
Molecular Formula: C14H22N6O5
Molecular Weight: 354.36 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.

Description | Valganciclovir is the L-valinyl ester of ganciclovir, into which it is rapidly converted by intestinal and hepatic esterases. It is a synthetic analogue of 2'-deoxyguanosine. It has a role as a prodrug and an antiviral drug. It is a member of purines and a L-valyl ester. It is functionally related to a guanine and a ganciclovir. Valganciclovir hydrochloride is an antiviral prescription medicine approved by the U.S. Food and Drug Administration (FDA) for the treatment of cytomegalovirus retinitis (CMV retinitis) in adults with AIDS. Valganciclovir hydrochloride is also FDA-approved for the prevention of CMV disease in recipients of organ transplants who are at risk for CMV diseases. CMV diseases, including CMV retinitis, can be opportunistic infections(OIs) of HIV. Valganciclovir hydrochloride (Valcyte, manufactured by Roche) is an antiviral medication used to treat cytomegalovirus infections. As the L-valyl ester of ganciclovir, it is actually a prodrug for ganciclovir. After oral administration, it is rapidly converted to ganciclovir by intestinal and hepatic esterases. Valganciclovir is a Cytomegalovirus Nucleoside Analog DNA Polymerase Inhibitor. The mechanism of action of valganciclovir is as a DNA Polymerase Inhibitor. Valganciclovir is a synthetic prodrug of ganciclovir, a nucleoside analogue of 2'-deoxyguanosine, with antiviral activity. After phosphorylation, valganciclovir is incorporated into DNA, resulting in inhibition of viral DNA polymerase, viral DNA synthesis, and viral replication. (NCI04) A ganciclovir prodrug and antiviral agent that is used to treat CYTOMEGALOVIRUS RETINITIS in patients with AIDS, and for the prevention of CYTOMEGALOVIRUS INFECTIONS in organ transplant recipients who have received an organ from a CMV-positive donor. See also: Valganciclovir Hydrochloride (has salt form). |
---|---|
CAS No. | 175865-60-8 |
Product Name | Valganciclovir |
Molecular Formula | C14H22N6O5 |
Molecular Weight | 354.36 g/mol |
IUPAC Name | [2-[(2-amino-6-oxo-1H-purin-9-yl)methoxy]-3-hydroxypropyl] 2-amino-3-methylbutanoate |
Standard InChI | InChI=1S/C14H22N6O5/c1-7(2)9(15)13(23)24-4-8(3-21)25-6-20-5-17-10-11(20)18-14(16)19-12(10)22/h5,7-9,21H,3-4,6,15H2,1-2H3,(H3,16,18,19,22) |
Standard InChIKey | WPVFJKSGQUFQAP-UHFFFAOYSA-N |
Isomeric SMILES | CC(C)C(C(=O)OC[C@H](CO)OCN1C=NC2=C1N=C(NC2=O)N)N |
SMILES | CC(C)C(C(=O)OCC(CO)OCN1C=NC2=C1N=C(NC2=O)N)N |
Canonical SMILES | CC(C)C(C(=O)OCC(CO)OCN1C=NC2=C1N=C(NC2=O)N)N |
Physical Description | Solid |
Purity | > 95% |
Quantity | Milligrams-Grams |
Solubility | 4.79e+00 g/L |
Synonyms | 5-Amino-3-[1-(hydroxymethyl)-2-(L-valyloxy)ethoxymethyl]-6,7- dihydro-3H-imidazo[4,5-d]pyrimidin-7-one; (2S)-2-((2-AMino-6-oxo-1H-purin-9(6H)-yl)Methoxy)-3-hydroxypropyl 2-aMino-3-Methylbutanoate |
Reference | Umapathy NS, Ganapathy V, Ganapathy ME: Transport of amino acid esters and the amino-acid-based prodrug valganciclovir by the amino acid transporter ATB(0,+). Pharm Res. 2004 Jul;21(7):1303-10. [PMID:15290873] |
PubChem Compound | 135398519 |
Last Modified | Aug 15 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume